コリネシンIV

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

コリネシンIVは、クロラムフェニコール様アシルニトロフェニルプロピルアミン複合体に属する天然化合物です。 1972年に、細菌Corynebacterium hydrocarboclastusから初めて単離されました 。 This compoundは、グラム陽性菌とグラム陰性菌の両方に対して抗菌活性を示しますが、クロラムフェニコールよりも弱いです .

科学的研究の応用

Chemistry

Corynecin IV serves as a model compound for studying the biosynthesis of chloramphenicol-like antibiotics. Researchers utilize it to explore the synthesis pathways and chemical reactions associated with similar compounds. The ability to modify its structure through various chemical reactions (oxidation, reduction, and substitution) allows for deeper insights into antibiotic development.

Biology

The biological applications of Corynecin IV focus primarily on its antibacterial properties. It is studied for its mechanism of action against different bacterial strains, particularly in understanding how it inhibits protein synthesis by binding to the 50S ribosomal subunit.

Medicine

Although less potent than chloramphenicol, Corynecin IV's selective antibacterial activity makes it a subject of interest for developing new antibiotics, especially against multi-drug resistant strains. Its efficacy has been demonstrated in various studies against pathogens like Staphylococcus aureus and Escherichia coli.

Industry

In industrial applications, Corynecin IV's production process is optimized to enhance yield and purity. It is considered for use in producing antibacterial agents that can be employed in pharmaceuticals and other sectors.

Corynecin IV has demonstrated significant antibacterial activity against various strains resistant to conventional antibiotics. The following table illustrates its Minimum Inhibitory Concentration (MIC) compared to other known antibiotics:

| Antibiotic | Minimum Inhibitory Concentration (MIC) μg/mL | Bacterial Strain Tested |

|---|---|---|

| Corynecin IV | 4-16 | Staphylococcus aureus (MRSA) |

| Chloramphenicol | 8-32 | Staphylococcus aureus (MRSA) |

| Vancomycin | 1-4 | Enterococcus faecalis |

Study on Methicillin-Resistant Staphylococcus aureus (MRSA)

A significant study conducted by researchers at the University of Tokyo evaluated the effectiveness of Corynecin IV against MRSA. The results indicated that this compound not only inhibited bacterial growth but also reduced biofilm formation, which is crucial in chronic infections.

Synergistic Effects with Other Antibiotics

Another study explored the synergistic effects when Corynecin IV was combined with other antibiotics such as rifampicin and gentamicin. The combination therapy showed enhanced antibacterial activity, suggesting potential applications in treating multi-drug resistant infections.

Pharmacokinetics and Distribution

The pharmacokinetic profile of Corynecin IV indicates that it can diffuse across cell membranes due to its lipophilic nature, aiding its distribution within tissues and enhancing its antibacterial effects. It is soluble in solvents such as ethanol, methanol, dimethylformamide, and dimethyl sulfoxide.

作用機序

コリネシンIVは、細菌のタンパク質合成を阻害することによって、その抗菌効果を発揮します。 細菌のリボソームに結合し、ペプチド結合の形成を阻害するため、細菌の増殖と複製が阻害されます 。 分子標的は、細菌リボソームの50Sサブユニットであり、クロラムフェニコールの作用機序に似ています .

生化学分析

Cellular Effects

It is known that Corynecin IV is active against both Gram-positive and Gram-negative bacteria , suggesting it may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Given its similarity to chloramphenicol, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

準備方法

コリネシンIVは通常、Corynebacterium hydrocarboclastusの培養物から単離されます。 細菌は、n-パラフィンを唯一の炭素源とする培地で培養されます 。 単離プロセスには、酢酸エチルを展開溶媒とする薄層クロマトグラフィー(TLC)を用いた分取法が含まれます 。 この化合物は、シリカゲルカラムクロマトグラフィーを用いてさらに精製することができます .

化学反応の分析

コリネシンIVは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな誘導体となる可能性があります。

還元: 還元反応は、化合物に存在するニトロ基を修飾することができます。

これらの反応で使用される一般的な試薬には、酢酸、n-ブタノール、メタノール塩酸などがあります 。 これらの反応から生成される主な生成物には、さまざまなアシル誘導体とニトロフェニルプロピルアミン誘導体があります .

類似化合物との比較

これらの化合物は、クロラムフェニコールと構造的に似ていますが、アシル基とニトロフェニルプロピルアミン基が異なります 。 コリネシンIVは、その特殊なアシル基とその選択的な抗菌活性によってユニークです .

類似の化合物には、以下が含まれます。

クロラムフェニコール: 同様の作用機序を持ちますが、効力が高い、よく知られた抗生物質です.

コリネシンI、II、III、およびV: 構造と抗菌活性が異なるコリネシン複合体の他のメンバーです.

生物活性

Corynecin IV is a notable chloramphenicol-like metabolite derived from the genus Corynebacterium. This compound has garnered attention due to its biological activities, particularly its antibacterial properties. This article delves into the biological activity of Corynecin IV, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

Corynecin IV is structurally related to chloramphenicol, sharing similar antibacterial characteristics. Its chemical formula is C₁₁H₁₃ClN₂O₅S, which contributes to its mode of action against various bacterial strains. The compound exhibits a broad spectrum of activity against Gram-positive bacteria, making it a subject of interest for further pharmacological studies.

Biological Activities

1. Antibacterial Activity

Corynecin IV has demonstrated significant antibacterial activity, particularly against strains resistant to conventional antibiotics. Studies have shown that it inhibits protein synthesis in bacteria, similar to chloramphenicol. The following table summarizes the antibacterial efficacy of Corynecin IV compared to other known antibiotics:

| Antibiotic | Minimum Inhibitory Concentration (MIC) μg/mL | Bacterial Strain Tested |

|---|---|---|

| Corynecin IV | 4-16 | Staphylococcus aureus (MRSA) |

| Chloramphenicol | 8-32 | Staphylococcus aureus (MRSA) |

| Vancomycin | 1-4 | Enterococcus faecalis |

Corynecin IV exhibited lower MIC values against resistant strains, indicating its potential as an effective alternative treatment.

2. Mechanism of Action

The mechanism by which Corynecin IV exerts its antibacterial effects involves the inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, disrupting peptide bond formation and ultimately leading to cell death. This mechanism is crucial in combating antibiotic resistance observed in various pathogens.

Case Studies

Several studies have investigated the efficacy of Corynecin IV in clinical and laboratory settings:

- Study on MRSA Inhibition : A study conducted by researchers at the University of Tokyo assessed the effectiveness of Corynecin IV against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that Corynecin IV not only inhibited bacterial growth but also reduced biofilm formation, a significant factor in chronic infections .

- Synergistic Effects with Other Antibiotics : Another study explored the synergistic effects of Corynecin IV when combined with other antibiotics such as rifampicin and gentamicin. The combination therapy showed enhanced antibacterial activity, suggesting potential applications in treating multi-drug resistant infections .

Research Findings

Recent research has expanded our understanding of Corynecin IV's biological activities:

- Toxicity Studies : Toxicological assessments indicate that Corynecin IV has a favorable safety profile at therapeutic doses, with minimal cytotoxicity observed in human cell lines .

- In Vivo Efficacy : Animal model studies demonstrated that Corynecin IV effectively reduced bacterial load in infected tissues without significant adverse effects on the host .

特性

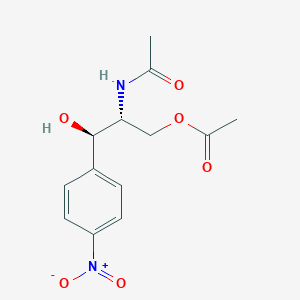

IUPAC Name |

[(2R,3R)-2-acetamido-3-hydroxy-3-(4-nitrophenyl)propyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6/c1-8(16)14-12(7-21-9(2)17)13(18)10-3-5-11(6-4-10)15(19)20/h3-6,12-13,18H,7H2,1-2H3,(H,14,16)/t12-,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRQNWQWGITGRM-CHWSQXEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(COC(=O)C)C(C1=CC=C(C=C1)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](COC(=O)C)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。